Vaccine Adjuvant Potency: MnGp Gel Superior to AddaVax and STING Agonist 2,3-cGAMP
A 2026 Nanoscale study directly compared manganese glycerophosphate (MnGp) gel with MF59-mimic AddaVax and the STING agonist 2,3-cGAMP as vaccine adjuvants. A single immunization of mice with ovalbumin (OVA) and 250 mg/mL MnGp gel generated the highest and most durable OVA-specific total IgG, IgG1, and IgG2c serum antibody titers among all groups tested [1]. In a prime-boost-boost regimen, the long-lasting antibody response induced by MnGp gel was superior to both AddaVax and 2,3-cGAMP. In aged (18-month-old) mice, MnGp elicited superior IgG and IgG1 antibody titers compared to AddaVax and generated specific CD4⁺ and CD8⁺ T cell responses [1]. Co-immunization of MnGp with B5R vaccinia virus protein achieved full protection against viral challenge, whereas AddaVax did not. The gel further enabled tunable controlled antigen release based on MnGp concentration and activated dendritic cells in vitro with substantial type I interferon production and costimulatory marker upregulation [1].
| Evidence Dimension | Adjuvant immunogenicity: OVA-specific antibody titers and viral challenge protection |
|---|---|
| Target Compound Data | MnGp gel (250 mg/mL): highest durable OVA-specific total IgG, IgG1, IgG2c titers; full protection against vaccinia virus challenge with B5R co-immunization; superior IgG/IgG1 in aged mice vs. AddaVax. Activated DCs with type I interferon production. |
| Comparator Or Baseline | AddaVax (MF59-mimic): lower antibody titers across all measures; no complete protection. 2,3-cGAMP (STING agonist): lower antibody titers than MnGp. |
| Quantified Difference | MnGp gel superior to AddaVax in antibody titer magnitude and durability (statistically significant in multiple comparisons); full viral protection achieved only with MnGp gel. |
| Conditions | In vivo mouse immunization model: OVA antigen (single immunization and prime-boost-boost); B5R vaccinia virus protein; 18-month-old aged mouse model; in vitro dendritic cell activation assay. |
Why This Matters
This evidence positions manganese glycerophosphate as a platform vaccine adjuvant with GRAS-material safety, directly outperforming a clinically relevant adjuvant (MF59-mimic) and a STING agonist—a differentiating feature absent from all other manganese salts (sulfate, gluconate, chloride, citrate, oxide).
- [1] Islam MJ, Ontiveros-Padilla L, Ehrenzeller SA, Middleton DD, Roque J III, Murphy C, Lukesh NR, Hendy D, Pena ES, Stack R, Polacheck WJ, Bachelder EM, Ainslie K. A novel manganese glycerophosphate vaccine gel elicits broad and durable immunity across an aged and pox virus model. Nanoscale. 2026; Accepted Manuscript. doi:10.1039/D5NR03936C. View Source
